1H-imidazole-4,5-dicarbohydrazide

Aqueous solubility Biological assay compatibility Polar solvent processing

1H-Imidazole-4,5-dicarbohydrazide (CAS 5423-20-1) is a heterocyclic building block featuring an imidazole core symmetrically functionalized at the 4- and 5-positions with carbohydrazide (–CONHNH₂) groups. With molecular formula C₅H₈N₆O₂ and molecular weight 184.16 g/mol, it bears five hydrogen bond donors and five hydrogen bond acceptors, alongside a computed XLogP3 of −2.2, indicating pronounced hydrophilicity.

Molecular Formula C5H8N6O2
Molecular Weight 184.16 g/mol
CAS No. 5423-20-1
Cat. No. B1295014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazole-4,5-dicarbohydrazide
CAS5423-20-1
Molecular FormulaC5H8N6O2
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)C(=O)NN)C(=O)NN
InChIInChI=1S/C5H8N6O2/c6-10-4(12)2-3(5(13)11-7)9-1-8-2/h1H,6-7H2,(H,8,9)(H,10,12)(H,11,13)
InChIKeyMBKVDEBREBZMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole-4,5-dicarbohydrazide (CAS 5423-20-1): Procurement-Relevant Structural and Physicochemical Baseline


1H-Imidazole-4,5-dicarbohydrazide (CAS 5423-20-1) is a heterocyclic building block featuring an imidazole core symmetrically functionalized at the 4- and 5-positions with carbohydrazide (–CONHNH₂) groups [1]. With molecular formula C₅H₈N₆O₂ and molecular weight 184.16 g/mol, it bears five hydrogen bond donors and five hydrogen bond acceptors, alongside a computed XLogP3 of −2.2, indicating pronounced hydrophilicity [1]. The compound is described as a white to off-white crystalline solid, soluble in water and polar solvents . Its dual hydrazide arms confer bifunctional reactivity—enabling both metal chelation and Schiff base condensation—which distinguishes it from the parent 1H-imidazole-4,5-dicarboxylic acid and its diamide or N-methyl analogs.

1H-Imidazole-4,5-dicarbohydrazide (5423-20-1): Why In-Class Imidazole Diacids, Diamides, or N-Methyl Analogs Cannot Serve as Drop-In Replacements


Within the imidazole-4,5-difunctionalized family, the parent 1H-imidazole-4,5-dicarboxylic acid (CAS 570-22-9) is sparingly water-soluble (0.5 g/L at 20 °C), while its diamide counterpart (CAS 83-39-6) lacks the hydrazide NH₂ termini required for Schiff base formation . The N-methyl dihydrazide analog (CAS 7104-85-0) forfeits the imidazole N1–H proton, eliminating a key hydrogen-bond donor and metal-coordination site . The dimethyl ester precursor (CAS 3304-70-9) exhibits even lower aqueous solubility (>27.6 μg/mL at pH 7.4) and necessitates an additional hydrazinolysis step to access the carbohydrazide functionality . These structural and physicochemical divergences mean that substituting any of these analogs directly into a protocol optimized for the free dihydrazide will alter solubility, coordination stoichiometry, or derivatization efficiency—making compound-by-compound selection essential.

1H-Imidazole-4,5-dicarbohydrazide (5423-20-1): Quantitative Differentiation Evidence Against Closest Structural Analogs


Aqueous Solubility Advantage Over the Parent 1H-Imidazole-4,5-dicarboxylic Acid (CAS 570-22-9) for Biological and Aqueous-Phase Applications

1H-Imidazole-4,5-dicarbohydrazide is reported as soluble in water and ethanol , whereas the parent 1H-imidazole-4,5-dicarboxylic acid (CAS 570-22-9) exhibits a water solubility of only 0.5 g/L at 20 °C and is described as insoluble in ethanol and ether . Conversion of the carboxylic acid groups to carbohydrazide (–CONHNH₂) groups replaces two acidic –OH donors with terminal –NH₂ groups, substantially enhancing polarity and solvent interaction.

Aqueous solubility Biological assay compatibility Polar solvent processing

Hydrogen Bond Donor Count Increase vs. 1H-Imidazole-4,5-dicarboxylic Acid — Relevance for Supramolecular Assembly and Co-Crystal Engineering

PubChem computed descriptors assign 1H-imidazole-4,5-dicarbohydrazide five hydrogen bond donors (HBD) [1], whereas 1H-imidazole-4,5-dicarboxylic acid has three HBD . This 67% increase (5 vs. 3) arises from the replacement of two carboxylic –OH groups with two hydrazide –NHNH₂ termini, each contributing two N–H donors. The additional HBD capacity strengthens intermolecular hydrogen-bonding networks in crystal engineering and provides more anchor points for substrate recognition in sensor design.

Hydrogen bond donors Crystal engineering Supramolecular chemistry Coordination polymer

Mechanism of Action Differentiation: DNA Alkylation and Antifungal Activity vs. the Diamide Analog (CAS 83-39-6)

1H-Imidazole-4,5-dicarbohydrazide is characterized as a DNA alkylating agent that forms covalent bonds with nucleophilic centers, inhibiting DNA synthesis, and has demonstrated antifungal efficacy against Candida albicans and Saccharomyces cerevisiae . In contrast, 1H-imidazole-4,5-dicarboxamide (CAS 83-39-6) is described as a detergent-like membrane-active antimicrobial agent whose activity is attributed to hydrogen-bonding interactions with amide groups on the cell membrane surface . N,N′-Disubstituted imidazole-4,5-dicarboxamide derivatives (I45DCs) have shown antiproliferative activity against HL-60 leukemia cells with IC₅₀ values in the 2.5–25 μM range [1], representing a non-covalent, target-based mechanism distinct from the dihydrazide's covalent DNA alkylation mode.

DNA alkylation Antifungal Candida albicans Mechanism of action Covalent inhibitor

Bis-Hydrazone Derivatization Capacity Enabling Ln₁₂ Nanocalix Clusters with Quantified Magnetocaloric Performance

The two carbohydrazide arms of 1H-imidazole-4,5-dicarbohydrazide undergo condensation with aromatic aldehydes to yield imidazole-4,5-diacylhydrazone (bis-hydrazone) ligands. Su et al. (2003) reported the synthesis of seven such compounds in approximately 24% overall yield from tartaric acid via sequential esterification, hydrazinolysis, and aldehyde condensation [1]. A subsequently developed bis-hydrazone derivative, N,N′-bis(o-vanillidene)-1H-imidazole-4,5-dicarbohydrazide (H₅ovih), was employed by Luo et al. (2019) to construct triethylamine-templated {Ln₁₂} (Ln = Gd, Tb, Dy) nanocalix clusters. The Gd₁₂ complex exhibited a clear magnetocaloric effect (MCE) with a maximum −ΔSₘ value of 36.77 J kg⁻¹ K⁻¹ at 70 kOe and 2.0 K [2]. Neither the parent diacid nor the diamide can directly participate in this hydrazone chemistry without prior functional group interconversion.

Schiff base Magnetocaloric effect Lanthanide clusters Coordination chemistry Bis-hydrazone

Imidazole N1–H Proton Availability vs. the N-Methyl Analog (CAS 7104-85-0) for Metal Coordination and Hydrogen-Bond-Directed Assembly

1H-Imidazole-4,5-dicarbohydrazide retains a free N1–H proton on the imidazole ring, which can serve as both a hydrogen-bond donor and, upon deprotonation, a metal-binding site [1]. The 1-methyl analog, 1-methyl-1H-imidazole-4,5-dicarboxylic acid dihydrazide (CAS 7104-85-0, C₆H₁₀N₆O₂, MW 198.18), carries a methyl substituent at N1 that irreversibly blocks this coordination/donor position . This substitution eliminates one hydrogen-bond donor (target: 5 HBD; N-methyl analog: estimated ≤4 HBD due to N1–CH₃ replacement of N1–H) and precludes imidazolate-type bridging coordination modes commonly exploited in polynuclear cluster synthesis and MOF construction.

Metal coordination site Imidazole NH Ligand design N-methyl blockade

1H-Imidazole-4,5-dicarbohydrazide (5423-20-1): Evidence-Backed Research and Application Scenarios


Aqueous-Phase Coordination Chemistry and MOF Precursor Synthesis

The compound's water solubility (Section 3, Evidence Item 1) and high hydrogen-bond donor count (Section 3, Evidence Item 2) make it the preferred imidazole-4,5-difunctionalized building block for aqueous or mixed aqueous-organic coordination polymer synthesis. Unlike the poorly soluble parent diacid (0.5 g/L), the dihydrazide dissolves readily in water, enabling homogeneous reaction conditions for metal complexation and MOF construction without organic co-solvents [1]. The five HBDs facilitate extensive hydrogen-bond-directed pre-organization prior to metal coordination. Retention of the free imidazole N1–H (Section 3, Evidence Item 5) further expands the accessible coordination modes relative to the N-methyl analog.

Bis-Hydrazone Ligand Synthesis for Lanthanide Cluster and Molecular Magnet Programs

The dual carbohydrazide groups enable direct condensation with aromatic aldehydes to generate imidazole-4,5-diacylhydrazone (bis-hydrazone) ligands in a single step—a transformation inaccessible to the diamide or parent diacid without protecting-group chemistry [2]. As demonstrated by Luo et al. (2019), the resulting H₅ovih ligand supports the assembly of unprecedented {Ln₁₂} nanocalix clusters with a measured magnetocaloric effect (−ΔSₘ = 36.77 J kg⁻¹ K⁻¹ at 70 kOe and 2.0 K) [3]. For groups synthesizing high-nuclearity lanthanide clusters or molecular magnetic refrigerants, the dihydrazide is the gateway precursor.

Covalent DNA-Targeting Probe and Antifungal Screening Cascades

The compound's documented DNA alkylation mechanism and antifungal activity against Candida albicans and Saccharomyces cerevisiae (Section 3, Evidence Item 3) position it as a covalent chemical probe scaffold for antifungal target identification and mechanism-of-action studies . It offers a covalent mode of action distinct from the non-covalent membrane disruption mechanism of the diamide analog (CAS 83-39-6), enabling researchers to interrogate different biological pathways within the same imidazole chemical space. The water solubility (Section 3, Evidence Item 1) facilitates direct use in cell-based assays without DMSO vehicle limitations.

Crystal Engineering and Co-Crystal Design Leveraging High Hydrogen-Bond Donor Density

With five hydrogen-bond donors on a compact imidazole scaffold (MW 184.16), the dihydrazide offers a notably high HBD-to-molecular-weight ratio of approximately 27.1 donors per kDa [1]. This property, combined with its solubility in polar solvents, makes it an attractive co-former for pharmaceutical co-crystal screening and supramolecular synthon design. The diacid (3 HBD, MW 156.10, ~19.2 donors/kDa) and diamide analogs cannot match this H-bond donor density, which directly affects the stoichiometry and topology of multicomponent crystalline assemblies.

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